Technical Documentation Center

4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide
  • CAS: 14748-07-3

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chlorosulfonyl Functionalization

Welcome to the Technical Support Center for Chlorosulfonyl Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chlorosulfonyl Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for minimizing side products in this critical reaction. As Senior Application Scientists, we understand the nuances of these syntheses and have structured this guide to address the most common challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the common pitfalls and mechanistic considerations in chlorosulfonylation reactions.

Q1: What are the most common side products in the chlorosulfonylation of aromatic compounds?

The primary side products encountered during the chlorosulfonylation of aromatic compounds are:

  • Diaryl Sulfones: These are often the most significant impurity, formed when the desired aryl sulfonyl chloride product reacts with another molecule of the aromatic starting material.[1][2] This subsequent reaction is a Friedel-Crafts-type sulfonylation.[2]

  • Sulfonic Acids: The target sulfonyl chloride is highly susceptible to hydrolysis, readily converting to the corresponding sulfonic acid upon contact with water.[1][3] This is a major cause of yield loss, especially during aqueous workup procedures.[1]

  • Polysubstituted Products: As with many electrophilic aromatic substitution reactions, over-reaction can lead to the introduction of multiple chlorosulfonyl groups onto the aromatic ring.[4]

  • Chlorinated Byproducts: Under certain conditions, particularly at elevated temperatures, chlorosulfonic acid can act as a chlorinating agent, leading to halogenated side products.[5]

Q2: How does reaction stoichiometry influence the formation of side products, particularly diaryl sulfones?

Stoichiometry is a critical parameter for controlling the product distribution. To minimize the formation of diaryl sulfone, a sufficient excess of the chlorosulfonating agent (chlorosulfonic acid) is essential.[1][6] Using at least two equivalents, and often a larger excess, helps to ensure that the aromatic substrate is completely converted to the sulfonyl chloride before it has a chance to react with already-formed product.[7] Insufficient chlorosulfonic acid significantly increases the likelihood of the sulfonyl chloride acting as an electrophile and reacting with the starting material to form the undesired sulfone.[1]

Q3: What is the mechanistic role of temperature, and how can it be optimized?

Chlorosulfonylation is an electrophilic aromatic substitution (SEAr) reaction.[7][8] The electrophile, SO₂Cl⁺, is generated from an equilibrium involving multiple molecules of chlorosulfonic acid.[9][10] Temperature control is vital for minimizing side reactions:

  • High Temperatures: Elevated temperatures can promote the formation of sulfone byproducts and may also lead to decomposition or unwanted chlorination.[1][5]

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0-5 °C), especially during the addition of the substrate to the chlorosulfonic acid, helps to control the exothermic nature of the reaction and improve selectivity.[1] However, in some cases, gentle warming may be required to drive the reaction to completion after the initial addition.[1]

Q4: Are there viable alternatives to chlorosulfonic acid for preparing sulfonyl chlorides?

Yes, several alternative methods exist, which can be advantageous depending on the substrate and desired reaction conditions. One notable alternative is the Sandmeyer chlorosulfonylation . This method is particularly useful for converting (hetero)aromatic amines into sulfonyl chlorides under milder conditions than direct chlorosulfonylation.[11][12] It typically involves the formation of a diazonium salt from the aniline, which then reacts with a sulfur dioxide surrogate (like DABSO) in the presence of a copper catalyst to yield the desired sulfonyl chloride.[11][12] This approach avoids the harsh, strongly acidic conditions of chlorosulfonic acid.

Troubleshooting Guide: From Problem to Protocol

This section provides solutions to specific experimental issues in a direct, problem-and-solution format.

Issue 1: The primary impurity in my crude product is the diaryl sulfone.

Symptoms:

  • NMR or LC-MS analysis shows a significant peak corresponding to the diaryl sulfone.

  • The isolated yield of the desired sulfonyl chloride is lower than expected, even with full conversion of the starting material.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Chlorosulfonic Acid The desired sulfonyl chloride product competes with chlorosulfonic acid to react with the starting material. A low concentration of the sulfonating agent favors this side reaction.[1]Increase the excess of chlorosulfonic acid. A common starting point is 4-5 molar equivalents relative to the aromatic substrate.[6]
High Reaction Temperature The activation energy for the subsequent Friedel-Crafts sulfonylation (forming the sulfone) is often higher. Elevated temperatures provide the energy to overcome this barrier.[1]Maintain a low reaction temperature, especially during the addition phase. Perform the addition of the substrate to the acid at 0-5 °C. Allow the reaction to proceed at or slightly above room temperature only if necessary for completion.
Order of Addition Adding the chlorosulfonic acid to the aromatic compound creates localized areas of low reagent concentration, promoting sulfone formation.Always add the aromatic compound slowly to the stirred, cooled excess of chlorosulfonic acid. This ensures the substrate always encounters a high concentration of the sulfonating agent.

Diagram: Competing Reaction Pathways The following diagram illustrates the desired reaction pathway versus the formation of the diaryl sulfone side product.

Caption: Competing pathways in chlorosulfonylation.

Issue 2: A significant portion of my product is the sulfonic acid.

Symptoms:

  • Low yield of isolated sulfonyl chloride after aqueous workup.[1]

  • The product is water-soluble and difficult to extract into an organic solvent.

  • Analysis of the aqueous layer confirms the presence of sulfonic acid.

Root Causes & Solutions:

Sulfonyl chlorides are highly reactive towards nucleophiles, especially water.[3] Hydrolysis is almost always the cause of sulfonic acid formation and typically occurs during the workup and purification stages.

Workflow: Hydrolysis-Minimizing Workup The following workflow is designed to minimize product loss due to hydrolysis.

G Start Reaction Mixture (Substrate in excess ClSO₃H) Quench Carefully pour mixture onto a large volume of cracked ice/water Start->Quench Precipitate Product precipitates as a solid or oil Quench->Precipitate Separate Separate product from aqueous layer QUICKLY (Filtration or Decanting) Precipitate->Separate Wash Wash with cold water to remove excess acid Separate->Wash Dry Dry the product thoroughly (e.g., under high vacuum) Wash->Dry Purify Purify via non-aqueous method (Recrystallization from anhydrous solvent or vacuum distillation) Dry->Purify

Caption: Workflow for minimizing hydrolysis during workup.

Key Experimental Protocol: General Chlorosulfonylation with Hydrolysis Control

This protocol provides a generalized procedure for the chlorosulfonylation of an activated aromatic compound.

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[13] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. All glassware must be scrupulously dried.

Materials:

  • Aromatic Substrate (1.0 equiv)

  • Chlorosulfonic Acid (ClSO₃H, 5.0 equiv)

  • Cracked Ice

  • Deionized Water (cold)

  • Anhydrous non-polar solvent for recrystallization (e.g., hexanes, chloroform)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a drying tube.

  • Charge the flask with chlorosulfonic acid (5.0 equiv) and cool it to 0-5 °C using an ice-water bath.

  • Dissolve the aromatic substrate (1.0 equiv) in a minimal amount of a dry, inert solvent (like dichloromethane) if it is a solid, or use it neat if it is a liquid.

  • Add the substrate solution dropwise from the dropping funnel to the stirred, cold chlorosulfonic acid over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC (quenching a small aliquot in ice/water and extracting with ethyl acetate).

  • Prepare a large beaker containing a vigorously stirred mixture of cracked ice and water.

  • Crucial Step: Carefully and slowly pour the reaction mixture onto the ice. The sulfonyl chloride should precipitate as a solid or separate as an oil.[1]

  • Isolate the product as quickly as possible to minimize contact with water. If it is a solid, collect it by vacuum filtration. If it is an oil, separate the layers in a separatory funnel.[1]

  • Wash the crude product with a small amount of cold water to remove residual acid, then dry it thoroughly under a high vacuum.

  • Purify the product by recrystallization from a dry, non-polar solvent or by vacuum distillation.[1]

Issue 3: I am observing significant polysubstitution.

Symptoms:

  • Multiple products are observed on TLC or LC-MS with masses corresponding to di- or tri-substituted species.

  • Yield of the desired mono-substituted product is low.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Harsh Reaction Conditions High temperatures or prolonged reaction times can provide the necessary energy to overcome the deactivating effect of the first sulfonyl chloride group, leading to a second substitution.Use the mildest conditions possible. Start with a low temperature (0 °C) and shorter reaction times. Only increase temperature or time if monitoring shows incomplete conversion of the starting material.
Highly Activating Substrate Substrates with strong electron-donating groups (e.g., phenols, ethers) are highly susceptible to polysubstitution.Reduce the molar equivalents of chlorosulfonic acid (e.g., to 2-3 equivalents). Consider using a less reactive sulfonating agent or protecting the activating group if possible.
Solvent Effects Using an inert solvent like chloroform or dichloromethane can help to moderate the reactivity of the system compared to using neat chlorosulfonic acid.[6]Perform the reaction in a suitable inert solvent to better control the reaction rate and temperature.
References
  • Mechanism of chlorosulfonation of benzene. (2015). Chemistry Stack Exchange. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (n.d.). PMC. [Link]

  • Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. (n.d.). GlobalSpec. [Link]

  • Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)? (2019). ResearchGate. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2021). ACS Publications. [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Royal Society of Chemistry. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI. [Link]

  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. (n.d.). GlobalSpec. [Link]

  • Chlorosulphonation of benzene. (2020). YouTube. [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. (n.d.). Journal of the American Chemical Society. [Link]

  • Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. (n.d.). GlobalSpec. [Link]

  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. (2004). SciSpace. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentationpattern ofsubstituted benzenedisulfonamides

Executive Summary & Technical Scope Substituted benzenedisulfonamides (e.g., 1,3-benzenedisulfonamide derivatives) are critical pharmacophores, widely utilized as Carbonic Anhydrase Inhibitors (CAIs), diuretics, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Substituted benzenedisulfonamides (e.g., 1,3-benzenedisulfonamide derivatives) are critical pharmacophores, widely utilized as Carbonic Anhydrase Inhibitors (CAIs), diuretics, and antiepileptics. Their analysis is complicated by the presence of multiple isomeric forms (ortho-, meta-, para-) and high polarity.

This guide compares the two dominant mass spectrometric approaches for characterizing these compounds: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Impact Mass Spectrometry (EI-MS) .

Key Technical Insight: While ESI is the industry standard for biological matrices due to sensitivity and lack of derivatization, EI-MS remains superior for structural fingerprinting of regioisomers due to distinct "Ortho Effects" that are less pronounced in soft ionization.

Mechanistic Comparison: ESI-MS/MS vs. EI-MS[1]

The choice between ESI and EI dictates the fragmentation topology.[1] The following table contrasts the physical behavior of benzenedisulfonamides under these regimes.

Table 1: Ionization & Fragmentation Characteristics
FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization)
Primary Ion Species Protonated

or Deprotonated

Radical Cation

Internal Energy Low (requires Collision Induced Dissociation - CID)High (70 eV standard)
Sample Prep Direct injection or LC-coupling (compatible with polar groups)Requires Derivatization (e.g., TMS) to increase volatility
Dominant Mechanism Charge-remote fragmentation; Proton transfersHomolytic bond cleavage; Radical-induced rearrangements
Isomer Specificity Moderate (requires optimized Collision Energy)High (distinct ortho-elimination pathways)
Key Loss Neutral

(64 Da),

(17 Da)

,

,

(from derivatives)

Deep Dive: Fragmentation Pathways & The "Ortho Effect"

Understanding the specific rearrangement mechanisms is vital for distinguishing isomers.

The Extrusion Rearrangement (ESI & EI)

A hallmark of sulfonamide fragmentation is the loss of


.[2] However, this is not a simple bond cleavage; it often involves an ipso-substitution rearrangement .
  • Mechanism: The sulfonamide nitrogen attacks the ipso-carbon of the benzene ring, expelling

    
     and forming an aniline-like substructure.
    
  • Diagnostic Value: This pathway is highly sensitive to the electronic nature of substituents (R-groups) on the benzene ring.

The Ortho Effect (Isomer Differentiation)

In ortho-substituted benzenedisulfonamides (or 1,2-isomers), the proximity of the two sulfonyl groups facilitates unique interaction.

  • Pathway: Interaction between the oxygen of one sulfonyl group and the hydrogen of the adjacent sulfonamide amine.

  • Result: Enhanced elimination of water (

    
    ) or small neutrals compared to meta or para isomers.
    
  • Application: In EI-MS, ortho isomers often show a suppressed molecular ion and intense fragment ions due to this rapid instability.

Visualization of Fragmentation Dynamics[4][5]

The following diagram illustrates the competing pathways for a generic substituted benzenedisulfonamide during CID (Collision Induced Dissociation).

FragmentationPathway Precursor Precursor Ion [M+H]+ or [M-H]- Transition Transition State (Ipso-Attack / Rearrangement) Precursor->Transition CID Energy Input Frag_SN Fragment B: [M - SO2NH2] (S-N Bond Cleavage) Precursor->Frag_SN Direct Cleavage (-79 Da) Frag_Ortho Ortho-Specific Fragment (Cyclization/Elimination) Precursor->Frag_Ortho If Ortho-Substituted (Proximity Effect) Frag_SO2 Fragment A: [M - SO2] (Aniline Derivative) Transition->Frag_SO2 SO2 Extrusion (-64 Da)

Caption: Figure 1. Competitive fragmentation pathways in benzenedisulfonamides. The 'Ortho-Specific' pathway is diagnostic for 1,2-substitution patterns.

Experimental Protocols

To ensure reproducibility, follow these self-validating workflows.

Protocol A: ESI-MS/MS (LC-Coupled)

Best for: Pharmacokinetic studies, biological matrices, polar metabolites.

  • Sample Preparation:

    • Dissolve compound in Methanol:Water (50:50) + 0.1% Formic Acid.

    • Final concentration: 1 µg/mL.

  • Instrument Parameters (Standardized):

    • Source: Electrospray Ionization (ESI).[1][2][3][4][5][6][7][8]

    • Polarity: Negative Mode (Preferred for sulfonamides due to acidic N-H).

    • Capillary Voltage: 2.5 - 3.0 kV.

    • Cone Voltage: Optimized per compound (typically 20-40 V).

  • MS/MS Acquisition:

    • Select Precursor Ion (

      
      ).
      
    • Apply Collision Energy (CE) Ramp: 10 -> 50 eV.

    • Validation Check: Ensure the

      
       fragment appears at >20 eV. If absent, check for source contamination or incorrect precursor selection.
      
Protocol B: EI-MS (GC-Coupled)

Best for: Regioisomer identification, impurity profiling.

  • Derivatization (Crucial Step):

    • Why: Benzenedisulfonamides are non-volatile and will degrade thermally before ionizing in GC.

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Procedure: Mix 1 mg sample with 100 µL derivatizing agent. Heat at 60°C for 30 mins.

  • GC-MS Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

    • Ion Source: Electron Impact (70 eV).

    • Scan Range: 50 - 600

      
      .
      
  • Data Interpretation:

    • Look for the Molecular Ion of the TMS-derivative (

      
      ).
      
    • Validation Check: The

      
       peak (loss of methyl from TMS) must be present to confirm successful derivatization.
      

Analytical Decision Matrix

Use this workflow to select the correct method for your specific research question.

DecisionMatrix Start Start: Analyte Characterization Q1 Is the sample in a biological matrix? Start->Q1 Q2 Is distinguishing regioisomers critical? Q1->Q2 No (Pure Standard) Method_ESI Method: LC-ESI-MS/MS (Negative Mode) Q1->Method_ESI Yes (Blood/Urine) Q2->Method_ESI No (Mass Confirmation only) Method_EI Method: GC-EI-MS (Derivatized) Q2->Method_EI Yes (Ortho/Meta/Para ID)

Caption: Figure 2. Decision matrix for selecting ionization techniques based on analytical requirements.

References

  • Klagkou, K., et al. (2003).[3][7] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2023). "Ortho" and "Para" Effects in EI Mass Spectra.[9] National Institute of Standards and Technology. Link

  • Bann, J., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Periodica Polytechnica Chemical Engineering. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide

Executive Summary: Operational Safety Profile 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide is a specialized pharmacophore intermediate, often utilized in the synthesis of thiazide-like diuretics and carbonic anhydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide is a specialized pharmacophore intermediate, often utilized in the synthesis of thiazide-like diuretics and carbonic anhydrase inhibitors. Its structure—comprising a lipophilic chlorobenzene core and two sulfonamide moieties (one dimethyl-substituted)—presents a dual hazard profile: chemical irritation (skin/eye/respiratory) and immunological sensitization (sulfonamide allergy potential).

This guide moves beyond generic safety advice, providing a validated operational framework for researchers handling this compound in drug discovery workflows.

Part 1: Critical Hazard Analysis & PPE Strategy

The Mechanistic Basis for PPE Selection

Effective safety is not about compliance; it is about understanding the interaction between the chemical and the biological barrier.

  • The Sulfonamide Moiety (

    
    ):  Sulfonamides are notorious haptens. Upon skin contact, they can bind to dermal proteins to form immunogenic complexes, leading to delayed hypersensitivity (Type IV). Implication:  Skin protection must prevent any contact; "minimizing" contact is insufficient.
    
  • The Chlorobenzene Core: This increases lipophilicity, facilitating transdermal absorption. It also contributes to the compound's irritant properties (H315, H319). Implication: Glove material must resist permeation by the carrier solvent, which often drives the solute through the glove.

  • Physical State (Fine Powder): As a solid intermediate, electrostatic charging can cause particle dispersion. Implication: Respiratory protection is critical during weighing and transfer.

Table 1: Task-Specific PPE Matrix
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing & Transfer (Solid State)N95 or P100 respirator (if outside hood).Preferably: Work inside Class II Fume Hood.Double Nitrile (0.11 mm min).Outer glove: Disposable.Safety Goggles (tight-fitting) to prevent dust entry.Lab coat (buttoned), long sleeves, closed-toe shoes.
Solubilization (in DMSO/DMF)Fume Hood Mandatory. Vapors of solvents carry the API.Butyl Rubber or Viton (if handling large volumes).Standard Nitrile degrades rapidly in DMF.Face Shield + Safety Goggles (splash risk).Chemical-resistant apron over lab coat.
Reaction Monitoring (TLC/HPLC)Fume Hood sash at proper height.Single Nitrile (change immediately upon splash).Safety Glasses with side shields.Standard Lab Coat.
Spill Cleanup (Solid/Liquid)Half-face respirator with organic vapor/acid gas + P100 cartridge.Heavy-duty Nitrile or Silver Shield® laminate.Safety Goggles.Tyvek® suit recommended for large spills.

Part 2: Operational Protocols

Protocol A: Safe Weighing & Transfer (The "Static-Free" Method)

Goal: Prevent aerosolization of the sensitizing powder.

  • Engineering Control: Activate the ionizing bar (if available) in the balance enclosure to neutralize static charge on the spatula and weighing boat.

  • Barrier Setup: Place a plastic-backed absorbent mat (absorbent side up) inside the hood.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable antistatic weighing boat.

    • Self-Validation Step: After closing the container, wipe the exterior with a damp Kimwipe (methanol-moistened) to remove invisible dust residues before removing it from the hood. Dispose of the wipe as hazardous waste.[1]

Protocol B: Solubilization & Solvent Handling

Goal: Prevent "Carrier Effect" absorption. Context: This compound is often dissolved in polar aprotic solvents (DMSO, DMF, DMAc). These solvents readily permeate skin and carry the toxicant into the bloodstream.

  • Glove Selection Logic:

    • If using Methanol/Ethanol : Nitrile gloves provide >30 mins breakthrough time.

    • If using DMF/DMSO : Nitrile fails in <5 mins. Use Double Gloving (Laminate inner / Nitrile outer) or specific Butyl gloves.

  • Dissolution: Add solvent to the solid slowly to avoid displacing air rapidly, which puffs dust out of the vessel.

Protocol C: Emergency Decontamination

Immediate Action Plan for Exposure.

  • Skin Contact:

    • Do NOT use ethanol to wash skin. Ethanol increases vasodilation and solubility, potentially accelerating absorption.

    • Wash: Use copious amounts of soap and cool water for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Part 3: Visualization & Logic

Figure 1: PPE Selection Logic Flow

This decision tree helps researchers select the correct protection based on the state of the matter and the solvent system used.

PPE_Selection_Logic Start Start: Handling 4-chloro-1-N,1-N- dimethylbenzene-1,3-disulfonamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Identify Solvent Liquid->Solvent Hood Work in Fume Hood Standard PPE (Nitrile + Goggles) DustRisk->Hood No (Static Control) Respirator Use N95/P100 Respirator + Tight Goggles DustRisk->Respirator Yes (Open Weighing) Volatile Volatile/Organic (MeOH, DCM, EtOAc) Solvent->Volatile Permeating Permeating/Polar (DMSO, DMF, DMAc) Solvent->Permeating StandardGloves Standard Nitrile Gloves (Change every 30 mins) Volatile->StandardGloves SpecialGloves Laminate or Butyl Gloves (Double Glove Required) Permeating->SpecialGloves

Caption: Decision matrix for selecting Personal Protective Equipment based on physical state and solvent carrier risks.

Figure 2: Waste Disposal Workflow

Proper disposal prevents environmental contamination and downstream hazards.

Disposal_Workflow Waste Waste Generation Segregation Segregate by Type Waste->Segregation SolidWaste Solid Waste (Gloves, Weigh Boats) Segregation->SolidWaste LiquidWaste Liquid Waste (Mother Liquors) Segregation->LiquidWaste DoubleBag Double Bag & Label 'Toxic/Sensitizer' SolidWaste->DoubleBag HalogenBin Halogenated Organic Waste (High Temp Incineration) LiquidWaste->HalogenBin Destruction Final Destruction: Incineration > 1100°C (Scrubber for HCl/SOx) HalogenBin->Destruction DoubleBag->HalogenBin

Caption: Segregation and disposal pathway ensuring compliance with halogenated waste protocols.

Part 4: Disposal & Environmental Stewardship

Disposal Classification: This compound contains both Chlorine and Sulfur. It must never be mixed with non-halogenated solvents or acid waste streams.

  • Liquid Waste: Collect in containers labeled "Halogenated Organic Solvents" . The presence of the sulfonamide group requires high-temperature incineration to prevent the formation of toxic byproducts.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in polyethylene bags (minimum 2 mil thickness) and labeled as "Toxic Solid Waste - Sulfonamide Derivative" .

  • Clean-in-Place (CIP): Glassware should be rinsed with Acetone or Methanol inside the hood before being removed for general washing. Collect these rinses as halogenated waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8137, Chloraminophenamide (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide
Reactant of Route 2
4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.